1-(Diethoxyphosphoryl)ethyl acetate
Description
1-(Diethoxyphosphoryl)ethyl acetate is an organophosphorus compound characterized by a diethoxyphosphoryl group attached to an ethyl acetate backbone. The compound’s bifunctional nature—combining a phosphonate group with an ester moiety—grants it versatility in applications ranging from agrochemicals to pharmaceutical intermediates. Its reactivity is influenced by the electron-withdrawing phosphoryl group, which enhances electrophilic character at the α-carbon, enabling nucleophilic substitutions or cyclopropanation reactions .
Properties
CAS No. |
4124-94-1 |
|---|---|
Molecular Formula |
C8H17O5P |
Molecular Weight |
224.19 g/mol |
IUPAC Name |
1-diethoxyphosphorylethyl acetate |
InChI |
InChI=1S/C8H17O5P/c1-5-11-14(10,12-6-2)8(4)13-7(3)9/h8H,5-6H2,1-4H3 |
InChI Key |
DPXYOLOTFDZJPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)OC(=O)C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Diethoxyphosphoryl)ethyl acetate is typically synthesized through the Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction conditions for this synthesis include heating the reactants to a temperature of around 170°C and maintaining a reaction pressure of 0.5 to 2.0 MPa . The reaction is carried out in a solvent such as toluene, and the product is purified using a thin-film evaporator .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified using distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
1-(Diethoxyphosphoryl)ethyl acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphonates.
Substitution: It undergoes nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives .
Scientific Research Applications
1-(Diethoxyphosphoryl)ethyl acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(Diethoxyphosphoryl)ethyl acetate involves the formation of a phosphonate anion when it is added to a base such as sodium methoxide. This anion can then react with carbonyl compounds to form alkenes through the Horner-Wadsworth-Emmons reaction . The reaction proceeds with high regioselectivity, typically forming the E-alkene as the major product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane-Containing Phosphoryl Esters
Example : 1-(Diethoxyphosphoryl)cyclopropanecarboxylates (e.g., 4c , 4d )
- Structure : Cyclopropane ring fused with diethoxyphosphoryl and carboxylate groups (C₁₆H₂₃O₆P) .
- Synthesis: Cyclopropanation of triethylphosphonoacetate with cyclic sulfates of terminal 1,2-diols under basic conditions (NaH/THF), yielding single diastereomers .
- Key Features: Stereochemistry: X-ray analysis confirmed trans configuration between phosphoryl and substituents (e.g., benzyloxymethyl), with bond-length asymmetry in the cyclopropane ring . Applications: Precursors to aminocyclopropanephosphonic acids, which are bioactive motifs in drug discovery .
Benzylphosphonate Derivatives
Example : (1,2-Bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl Acetate (4 )
- Structure : Two diethoxyphosphoryl groups attached to a bis-phenyl ethyl acetate core.
- Synthesis : Multi-step protocol involving Suzuki-Miyaura coupling and phosphorylation.
- Applications : Evaluated as antimicrobial agents due to the synergistic effects of phosphonate and aromatic groups .
- Comparison : The bulky bis-phenyl structure may reduce solubility but improve membrane permeability compared to the simpler ethyl acetate analog.
Triazole-Functionalized Phosphoryl Esters
Example : 1-(Diethoxyphosphoryl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-yl 2-(naphthalen-1-yl)acetate (5-A3 )
- Structure : Diethoxyphosphoryl group linked to a triazole-naphthalene-acetate scaffold.
- Synthesis : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) followed by esterification.
- Applications : Moderate herbicidal activity against barnyard grass, though less potent than commercial acetochlor .
Fluorinated Analogs
Example : Ethyl(Diethoxyphosphoryl)fluoroacetate
- Structure : Fluorine substitution at the α-carbon of the acetate group.
- Synthesis : Derived from ethyl fluoroacetate via phosphorylation.
- Reactivity : Fluorine’s electronegativity increases acidity at the α-carbon, facilitating nucleophilic attacks .
- Comparison: Enhanced toxicity and metabolic resistance compared to non-fluorinated derivatives, but with higher environmental persistence concerns.
Comparative Data Table
Research Findings and Trends
- Synthetic Efficiency : Cyclopropanation (e.g., 4c ) and click chemistry (e.g., 5-A3 ) enable precise stereochemical control but require specialized reagents . Simpler phosphorylation methods (e.g., Arbuzov) are more scalable for industrial use.
- Bioactivity : Bulky substituents (e.g., benzyloxymethyl in 4c ) improve target specificity but may hinder pharmacokinetics . Fluorinated analogs show enhanced reactivity but pose regulatory challenges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
